Cas no 83622-42-8 (2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
83622-42-8 structure
Product Name:2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
N.o CAS:83622-42-8
MF:C7H14BClO2
MW:176.448861598969
MDL:MFCD12405514
CID:668788
Update Time:2025-06-13

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (CHLOROMETHYL)BORONIC ACID PINACOL ESTER
    • 1,3,2-Dioxaborolane, 2-(chloromethyl)-4,4,5,5-tetramethyl-
    • 2-?(chloromethyl)?-?4,?4,?5,?5-?tetramethyl-1,?3,?2-?Dioxaborolane
    • 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • MDL: MFCD12405514
    • Inchi: 1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
    • Chave InChI: ABFNBZSUTILCRK-UHFFFAOYSA-N
    • SMILES: ClCB1OC(C)(C)C(C)(C)O1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1

Propriedades Experimentais

  • Densidade: 1.02±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de ebulição: 81 ºC (14 Torr)
  • Ponto de Flash: 54.0±22.6 ºC,

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM135555-5g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
5g
$72 2021-08-05
Chemenu
CM135555-10g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
10g
$135 2021-08-05
Chemenu
CM135555-25g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
25g
$278 2021-08-05
Chemenu
CM135555-100g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
100g
$594 2021-08-05
TRC
C427745-100mg
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
100mg
$64.00 2023-05-18
TRC
C427745-250mg
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
250mg
$75.00 2023-05-18
TRC
C427745-500mg
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
500mg
$87.00 2023-05-18
TRC
C427745-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8
1g
$98.00 2023-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IQ039-20g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
20g
1369.0CNY 2021-08-04
Apollo Scientific
OR908897-1g
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-42-8 97%
1g
£41.00 2023-09-02

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Método de produção 2

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 min, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 min, rt
1.3 overnight, rt
Referência
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation
Bastick, Kane A. C.; et al, ACS Catalysis, 2023, 13(10), 7013-7018

Método de produção 3

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  < -80 °C; 2 h, < -80 °C; 1 h, -80 °C; 30 min, -80 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Methanesulfonic acid ;  10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 overnight, rt
Referência
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation
Bastick, Kane A. C.; et al, ChemRxiv, 2023, 1, 1-6

Método de produção 4

Condições de reacção
1.1 Reagents: Bromochloromethane ,  Butyllithium Solvents: Dimethylformamide
Referência
Glutathione-like tripeptides as inhibitors of glutathionylspermidine synthetase. Part 1: Substitution of the glycine carboxylic acid group
Amssoms, Katie; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(18), 2553-2556

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium ;  cooled
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
2.1 -
Referência
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Método de produção 6

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; -78 °C → rt; 24 h, rt
1.3 Reagents: Water ;  rt
Referência
Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent
Farmer, Jennifer L.; et al, Journal of the American Chemical Society, 2012, 134(42), 17470-17473

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Reagents: Chlorotrimethylsilane ;  -78 °C; 10 min, -78 °C; 24 h, rt
Referência
Stereocontrolled Synthesis of Carbon Chains Bearing Contiguous Methyl Groups by Iterative Boronic Ester Homologations: Application to the Total Synthesis of (+)-Faranal
Dutheuil, Guillaume; et al, Angewandte Chemie, 2009, 48(34), 6317-6319

Método de produção 8

Condições de reacção
Referência
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Método de produção 9

Condições de reacção
1.1 Reagents: Butyllithium
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Pinacol (chloromethyl)boronate
Matteson, Donald S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Método de produção 10

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
Referência
Design and Evaluation of a New Lewis Acid-Assisted Lewis Acid Catalyst System and Further Applications of a Double-Allylation Reagent (MSc Thesis)
Sivasubramaniam, Umakanthan, 2009, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
1.2 16 h, rt
Referência
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Método de produção 12

Condições de reacção
1.1 Catalysts: Tributylstannane
Referência
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Método de produção 13

Condições de reacção
1.1 Reagents: Triisopropyl borate ,  Hydrochloric acid Solvents: Diethyl ether ;  16 h, -72 °C; 0 °C
1.2 -
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -100 °C
1.4 Reagents: Zinc chloride ;  16 h
1.5 Reagents: Butyllithium ,  Hexamethyldisilazane Solvents: Tetrahydrofuran ;  16 h, -78 °C
1.6 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  1 h, 0 °C
2.1 Reagents: Butyllithium Solvents: Diethyl ether ;  1 h, -78 °C; 30 min, 10 °C
2.2 16 h, rt
Referência
Characterization of D-boroAla as a novel broad-spectrum antibacterial agent targeting D-Ala-D-Ala ligase
Putty, Sandeep; et al, Chemical Biology & Drug Design, 2011, 78(5), 757-763

Método de produção 14

Condições de reacção
1.1 -
2.1 Catalysts: Tributylstannane
Referência
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd